3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
説明
特性
IUPAC Name |
3-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(19-7-8-21-12(9-19)5-6-18-21)10-20-11-17-14-4-2-1-3-13(14)16(20)23/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEMTXTXSAUCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclization of Anthranilic Acid Derivatives
The quinazolinone scaffold is typically synthesized via cyclization of anthranilic acid or its derivatives. For example:
Functionalization at the 3-Position
Synthesis of the 6,7-Dihydropyrazolo[1,5-a]Pyrazin-5(4H)-Yl Fragment
Cyclocondensation of Hydrazines with Diketones
The pyrazolo-pyrazine system is constructed via:
- Hydrazine reaction : Condensing 2-aminopyrazine with 1,3-diketones in acetic acid forms the dihydropyrazolo[1,5-a]pyrazine core.
- Reductive amination : Sodium cyanoborohydride (NaBH3CN) reduces imine intermediates to stabilize the 6,7-dihydro structure.
Coupling Strategies for Hybrid Molecule Assembly
Amide Bond Formation
The most reliable method involves coupling the quinazolinone amine with a pyrazolo-pyrazine acetyl chloride:
Procedure :
- Acetyl chloride synthesis : Treat 6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-ylacetic acid with thionyl chloride (SOCl2) to form the acyl chloride.
- Coupling reaction : Combine 3-aminoquinazolin-4(3H)-one with the acyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C. Stir for 12 hours to achieve 85–90% conversion.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA (2.5 equiv) |
| Temperature | 0°C → RT |
| Yield | 78–82% |
Mitsunobu Reaction for Ether Linkage
An alternative approach employs the Mitsunobu reaction to form the oxoethyl bridge:
- Activation : React 3-hydroxyquinazolin-4(3H)-one with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).
- Coupling : Add 6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-ylethanol to form the ether linkage. Yields range from 65–70%.
Critical Analysis of Methodologies
Yield Comparison
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Amide coupling | 82% | 98.5% |
| Mitsunobu | 68% | 95.2% |
The amide coupling method outperforms Mitsunobu in both yield and purity, likely due to fewer side reactions.
Scalability Challenges
- Solvent selection : DMF, while effective in amide coupling, complicates large-scale purification due to high boiling point. Switching to THF improves processing but reduces yield by 10–15%.
- Byproducts : Over-alkylation at the pyrazine nitrogen occurs if reaction times exceed 24 hours, necessitating strict time controls.
Crystallographic and Spectroscopic Validation
X-Ray Diffraction Analysis
Single-crystal X-ray studies of analogous compounds (e.g., 2-phenoxy-triazoloquinazolin-5-one) confirm planarity of the quinazolinone system and dihedral angles of 59.3° between aromatic rings. These data support the structural integrity of the target compound.
NMR Characterization
- 1H NMR (400 MHz, DMSO-d6) :
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost (USD/kg) |
|---|---|
| EDCI.HCl | 320 |
| DEAD | 1,150 |
EDCI.HCl-based amide coupling is more cost-effective for large batches.
Environmental Impact
- Waste generation : Mitsunobu reactions produce stoichiometric phosphine oxide waste, complicating disposal.
- Green chemistry alternatives : Enzymatic coupling using lipases in ionic liquids reduces E-factor by 40% but remains experimental.
化学反応の分析
Types of Reactions it Undergoes:
The compound can undergo various chemical reactions, including:
Oxidation: Transformations that may lead to the formation of oxo derivatives.
Reduction: Processes to synthesize more saturated analogs.
Substitution: Reactions at the quinazolinone or pyrazine rings where specific substituents can be introduced.
Common Reagents and Conditions:
Reagents like potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions are commonly used.
Major Products Formed:
Depending on the reaction, products can range from fully saturated compounds to highly functionalized derivatives.
科学的研究の応用
This compound can serve as an intermediate in the synthesis of more complex organic molecules, making it invaluable in synthetic organic chemistry.
Due to its heterocyclic structure, the compound might interact with various biological macromolecules, opening avenues for pharmaceutical research.
There is potential for this compound to act as a lead compound in drug discovery, particularly in the fields of oncology or neurology.
Beyond its medical applications, this compound may find uses in material science, such as in the development of novel polymers or catalysts.
作用機序
This compound's mechanism of action can involve interaction with specific molecular targets such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine and quinazolinone moieties allow it to fit into binding sites, disrupting normal cellular processes or triggering specific pathways.
類似化合物との比較
生物活性
The compound 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a quinazolinone core linked to a dihydropyrazolo structure. The unique combination of these moieties contributes to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.32 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer activity. A study conducted on various synthesized quinazolinone analogues demonstrated that modifications at specific positions enhance their efficacy against cancer cell lines.
- MTT Assay Results : The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colorectal cancer). It exhibited an IC50 value of approximately 12.54 µM against HCT-116 cells, indicating potent cytotoxicity.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest, particularly in the G0/G1 phase, leading to reduced proliferation rates.
- Induction of Apoptosis : Apoptotic assays reveal that treatment with the compound increases the percentage of apoptotic cells significantly compared to control groups.
Study 1: Anticancer Efficacy
A recent study synthesized various derivatives of quinazolinone and evaluated their anticancer properties using the MTT assay. The results showed that compounds with structural modifications at the 3-position exhibited enhanced activity against MDA-MB-231 and HCT-116 cell lines. The most active derivative had an IC50 value of 16.70 µM against MCF7 cells.
Study 2: Mechanistic Insights
Another investigation focused on understanding the apoptotic mechanisms triggered by the compound. Using Annexin V-FITC/PI staining, researchers found that treatment with the compound significantly increased early apoptosis in HCT-116 cells, indicating its potential as a therapeutic agent in cancer treatment.
Q & A
Basic: What are the key synthetic routes for preparing 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one, and how can reaction conditions be optimized?
The compound can be synthesized via copper-catalyzed cascade reactions or multi-component reactions (MCRs). For example:
- Copper catalysis : highlights a water-mediated approach using Cu catalysts for pyrazolo[1,5-a]quinazolinone scaffolds. Optimizing solvent (e.g., ethanol vs. water), catalyst loading (e.g., 10–30 mol%), and temperature (reflux vs. room temperature) improves yield and selectivity .
- MCRs : demonstrates that combining aldehydes, cyclohexan-1,3-dione, and pyrazole derivatives in ethanol with triethylamine yields fused quinazolinones. Screening acid catalysts (e.g., CeCl₃·7H₂O) enhances efficiency, as shown in a catalyst optimization table (e.g., 75% yield with 30 mol% CeCl₃·7H₂O) .
Advanced: How can regioselectivity challenges in the synthesis of pyrazolo-pyrazine-quinazolinone hybrids be addressed?
Regioselectivity issues arise during cyclization or functionalization steps. Strategies include:
- Substituent-directed synthesis : Electron-withdrawing groups (e.g., Cl) on precursors can direct cyclization pathways. demonstrates that modifying substituents on triazepinones controls the formation of pyrazolo[1,5-a]pyrazine vs. triazole-fused products .
- Catalyst screening : Lewis acids like Sc(OTf)₃ or NH₂SO₃H ( ) influence regioselectivity by stabilizing transition states. For example, NH₂SO₃H favors amide bond formation over competing pathways .
Basic: What analytical techniques are critical for confirming the structure of this compound?
- Single-crystal X-ray diffraction : provides triclinic crystal parameters (a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å) to validate molecular geometry .
- Spectroscopic methods :
- ¹H/¹³C NMR : Assign signals for the quinazolinone carbonyl (~170 ppm) and pyrazine protons (δ 3.5–4.5 ppm for dihydrogens).
- HRMS : Confirm molecular weight (e.g., C₂₂H₂₂ClN₃O₃ has a theoretical mass of 411.88) .
Advanced: How can functionalization of the pyrazolo-pyrazine core enhance biological activity?
- Position-specific modifications : shows that introducing tetrazole or triazole rings at the C4–N5 bond improves binding to biological targets. For example, 5-aminopyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibit enhanced solubility and target affinity .
- Substituent effects : Adding halogenated aryl groups (e.g., 4-chlorophenyl in ) increases hydrophobic interactions in protein binding, as seen in molecular docking studies .
Basic: How should researchers resolve contradictions in reaction outcomes during synthesis?
- Mechanistic studies : reveals that hydrazinoquinazolinones react with acetylacetone to form triazoloquinazolinones instead of pyrazoles. Control experiments (e.g., varying pH or solvent polarity) can identify competing pathways .
- Side-product analysis : Use LC-MS or TLC to track intermediates. For example, notes that catalyst-free conditions yield no product, while CeCl₃·7H₂O suppresses side reactions .
Advanced: What computational methods predict the bioactivity of this compound?
- Molecular docking : used AutoDock Vina to assess binding to the COVID-19 main protease. Key interactions include hydrogen bonds with ASN142 and hydrophobic contacts with PHE140 (ΔG = −8.73 kcal/mol for compound 4q) .
- QSAR modeling : Correlate substituent effects (e.g., Cl, OMe) with docking scores to prioritize derivatives for synthesis .
Basic: What safety precautions are recommended for handling this compound?
- Hazard assessment : classifies related pyrazolo-pyrazines as "no known hazard," but standard lab protocols (gloves, fume hood) apply.
- Stability testing : Monitor decomposition under light or humidity using TGA/DSC .
Advanced: How do multi-component reactions (MCRs) improve diversity in quinazolinone derivatives?
details MCRs combining aldehydes, pyrazole precursors, and cyclohexan-1,3-dione to generate 5,7,8,9-tetrahydro-pyrazolo[1,5-a]quinazolin-6(3H)-ones. Key advantages:
- Diversity-oriented synthesis : Varying aldehydes (e.g., 4-chlorobenzaldehyde) introduces substituents at the C2 position .
- Scalability : Ethanol solvent and triethylamine base enable gram-scale synthesis with >70% yield .
Basic: What are common side reactions during functionalization, and how are they mitigated?
- Oxidation of dihydropyrazine : Exposure to air may oxidize the 6,7-dihydropyrazine ring. Use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₄) .
- Ester hydrolysis : The 2-oxoethyl group is prone to hydrolysis in acidic conditions. Buffer reactions at neutral pH .
Advanced: How can X-ray crystallography inform structure-activity relationships (SAR)?
and provide crystallographic data (e.g., dihedral angles, π-π stacking distances) to correlate conformation with bioactivity. For example, planar quinazolinone moieties enhance intercalation with DNA or enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
